molecular formula C27H27N5OS B2821402 2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 422531-88-2

2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2821402
CAS RN: 422531-88-2
M. Wt: 469.61
InChI Key: KCKYWCBOHKRNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity

    Compounds derived from quinazolin-4-one, similar to the compound , have been synthesized and screened for antimicrobial activity. These include derivatives synthesized through reactions with methyl iodide, α-chloroethylacetate, and α-bromobenzoylacetophenone, which showed potential as antimicrobial agents (Saleh et al., 2004).

  • Antiviral Activity

    Novel 2,3-disubstituted quinazolin-4(3H)-ones have been evaluated for their antiviral activity against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona virus, demonstrating the potential for quinazolinone derivatives in antiviral therapy (Selvam et al., 2007).

  • Antituberculosis and Cytotoxicity

    Research on 3-heteroarylthioquinoline derivatives, which share a structural motif with the compound of interest, has shown significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in antituberculosis therapy without displaying cytotoxic effects against mouse fibroblasts (Chitra et al., 2011).

  • Antibacterial and Antifungal Activities

    Quinazolinone derivatives have been synthesized and tested for antibacterial and antifungal activities, showing effectiveness against various microorganisms and suggesting their utility in addressing bacterial and fungal infections (Patel et al., 2010).

Anticancer and Antitumor Activities

  • Anticancer Activity

    Some quinazolinone derivatives have been identified to possess significant anticancer activity, as evidenced by their ability to inhibit the growth of certain cancer cell lines, suggesting their potential as anticancer agents (Nowak et al., 2015).

  • Anti-Monoamine Oxidase and Antitumor Activities

    Research on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones has shown that some synthesized compounds exhibited high anti-monoamine oxidase and antitumor activities, indicating their potential therapeutic benefits in treating various disorders, including cancer (Markosyan et al., 2015).

properties

IUPAC Name

2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5OS/c33-25(32-17-15-31(16-18-32)22-11-5-2-6-12-22)20-34-27-29-24-14-8-7-13-23(24)26(30-27)28-19-21-9-3-1-4-10-21/h1-14H,15-20H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKYWCBOHKRNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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